molecular formula C8H7BrF2O2 B2743540 2-(4-Bromophenoxy)-2,2-difluoroethanol CAS No. 1864802-67-4

2-(4-Bromophenoxy)-2,2-difluoroethanol

Cat. No.: B2743540
CAS No.: 1864802-67-4
M. Wt: 253.043
InChI Key: KTBLJFRMOBDPLW-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-2,2-difluoroethanol is a chemical compound with the molecular formula C8H9BrO2 . It has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da .

Scientific Research Applications

Oxidative Degradation and Environmental Fate

Bromophenols, including those structurally related to 2-(4-Bromophenoxy)-2,2-difluoroethanol, are subject to oxidative degradation processes that can lead to the formation of brominated by-products. Studies have investigated these processes under various conditions, revealing insights into the environmental fate and transformation of these compounds. For example, Luo et al. (2019) explored the oxidation kinetics of 2,4-bromophenol and the potential formation of bromate and brominated polymeric products during water treatment, highlighting the environmental implications of using bromophenols in industrial applications (Luo et al., 2019).

Antioxidant and Biological Activities

Bromophenols have been studied for their antioxidant properties and potential biological activities. For instance, Olsen et al. (2013) identified four bromophenols from the red algae Vertebrata lanosa and evaluated their antioxidant activities, providing a foundation for exploring the health-related applications of bromophenols (Olsen et al., 2013). Such studies underscore the potential of bromophenols, including derivatives like this compound, in developing new antioxidant agents.

Properties

IUPAC Name

2-(4-bromophenoxy)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-1-3-7(4-2-6)13-8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBLJFRMOBDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(CO)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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